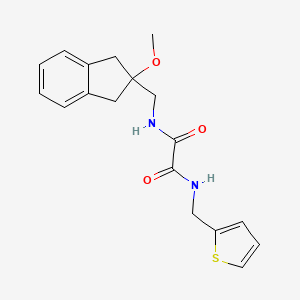
N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antiviral Activity
Indole derivatives, which are structurally related to the compound , have been reported to possess significant antiviral activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be synthesized and tested for its efficacy against various RNA and DNA viruses, contributing to the development of new antiviral drugs.
Anti-inflammatory Properties
The indole nucleus, present in the compound, is known for its anti-inflammatory properties . Research on indole derivatives has indicated their potential in treating inflammation-related conditions . Therefore, the compound could be explored for its use in creating anti-inflammatory medications, which could be beneficial for conditions like arthritis or asthma.
Anticancer Potential
Indole derivatives have been found to have anticancer properties . They can bind with high affinity to multiple receptors, which is helpful in developing new therapeutic agents . The compound could be investigated for its ability to inhibit cancer cell growth and proliferation, making it a candidate for cancer treatment research.
Antioxidant Effects
The indole scaffold is associated with antioxidant effects , which are crucial in protecting cells from oxidative stress . The compound could be studied for its potential to scavenge free radicals, thereby contributing to research in preventing or treating diseases caused by oxidative damage.
Antimicrobial and Antitubercular Activities
Indole derivatives have shown antimicrobial and antitubercular activities . This opens up the possibility of the compound being used in the development of new antibiotics, especially in the face of increasing antibiotic resistance .
Antidiabetic Applications
Some indole derivatives have been identified to have antidiabetic effects , which could be due to their ability to modulate insulin secretion or glucose metabolism . The compound could be researched for its potential application in diabetes management.
Antimalarial Properties
The biological activity of indole derivatives extends to antimalarial properties . Given the ongoing need for new antimalarial agents, the compound could be valuable in the synthesis and testing of new treatments for malaria .
Anticholinesterase Activity
Indole derivatives can also exhibit anticholinesterase activity , which is important in the treatment of neurodegenerative diseases like Alzheimer’s . The compound could be explored for its potential use in improving cognitive functions or slowing the progression of such diseases.
属性
IUPAC Name |
N'-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-23-18(9-13-5-2-3-6-14(13)10-18)12-20-17(22)16(21)19-11-15-7-4-8-24-15/h2-8H,9-12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMFCGRMKNJNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2902816.png)
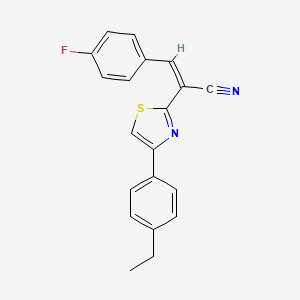
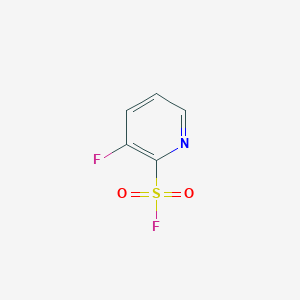

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2902823.png)
![tert-butyl [3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2902824.png)
![7-chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2902825.png)

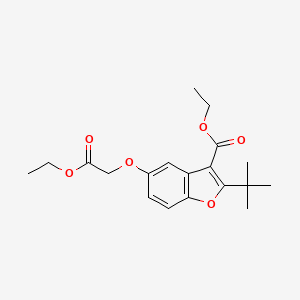
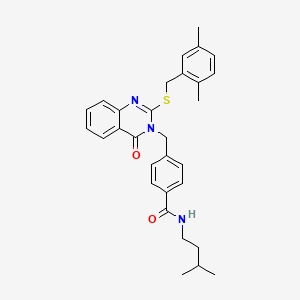
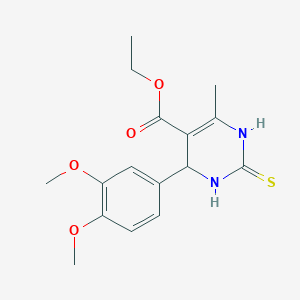
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbenzamide](/img/structure/B2902832.png)
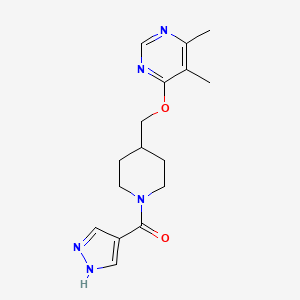
![(2S)-2-amino-N-methyl-2-phenyl-N-[2-(pyridin-4-yl)ethyl]acetamide dihydrochloride](/img/structure/B2902838.png)